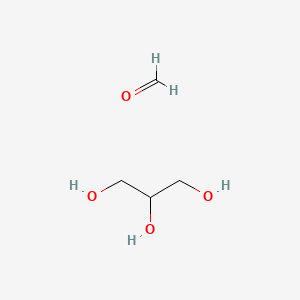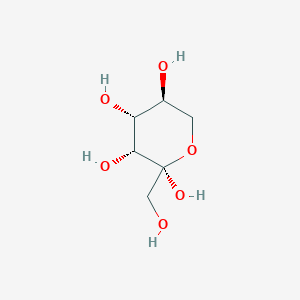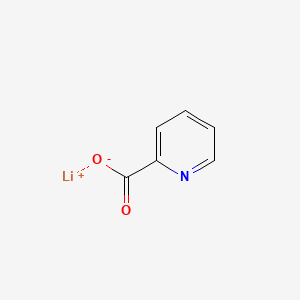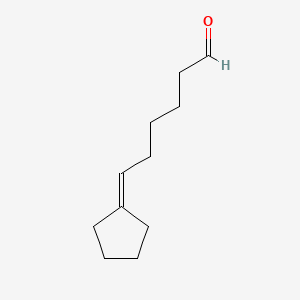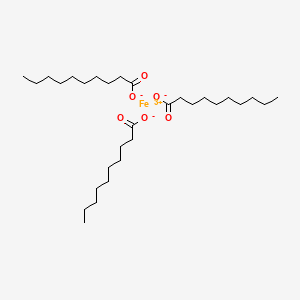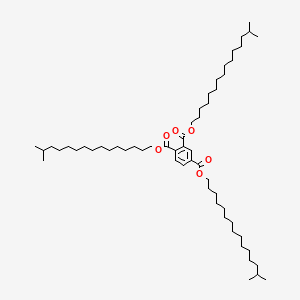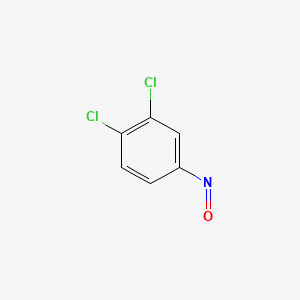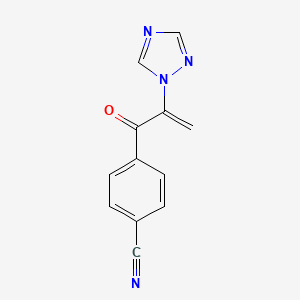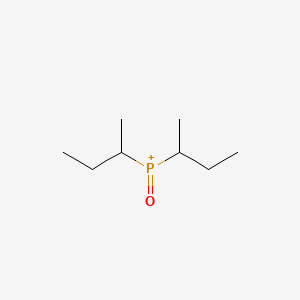
Phosphine oxide, bis(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, bis(1-methylpropyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 1-methylpropyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis(1-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine oxide . Another method involves the deprotonation of secondary phosphine oxides followed by alkylation with appropriate alkyl halides .
Industrial Production Methods
Industrial production of phosphine oxides often employs large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, bis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphine oxide group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane are used to selectively reduce the P=O bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acids, while reduction can produce phosphines .
Applications De Recherche Scientifique
Phosphine oxide, bis(1-methylpropyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphine oxide, bis(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in catalysis and coordination chemistry. The phosphine oxide group can stabilize metal centers and facilitate various catalytic processes .
Comparaison Avec Des Composés Similaires
Phosphine oxide, bis(1-methylpropyl)- can be compared with other similar compounds such as:
Aminophosphine oxides: These compounds contain amino groups and exhibit different reactivity and applications.
Phosphine oxides with different alkyl groups: Variations in the alkyl groups can lead to differences in physical properties and reactivity.
Uniqueness
The uniqueness of phosphine oxide, bis(1-methylpropyl)- lies in its specific structure, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to material science .
Similar Compounds
Aminophosphine oxides: Contain amino substituents and are used in coordination chemistry and catalysis.
Phosphine oxides with different alkyl groups: Include compounds like bis(2-methylpropyl)phosphine oxide and bis(2,4,4-trimethylpentyl)phosphine oxide.
Propriétés
Numéro CAS |
129848-52-8 |
|---|---|
Formule moléculaire |
C8H18OP+ |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
di(butan-2-yl)-oxophosphanium |
InChI |
InChI=1S/C8H18OP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3/q+1 |
Clé InChI |
UJECEZFSGULMRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[P+](=O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


